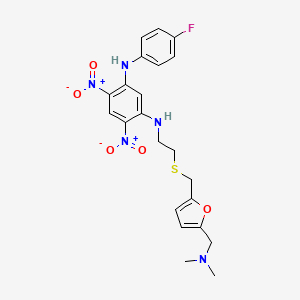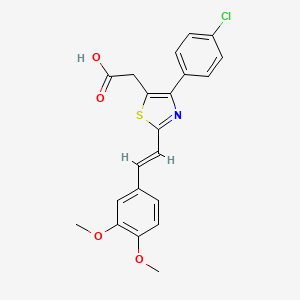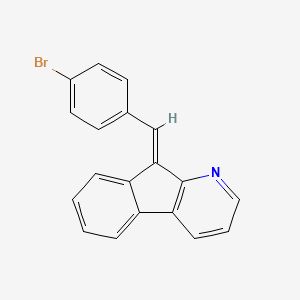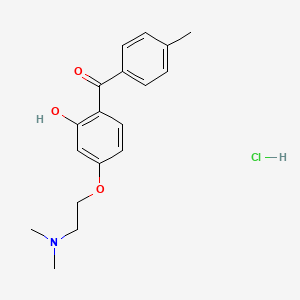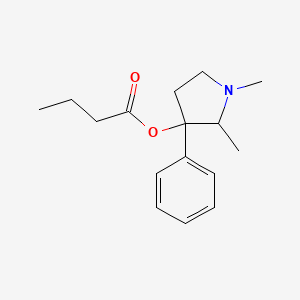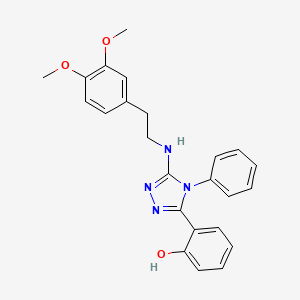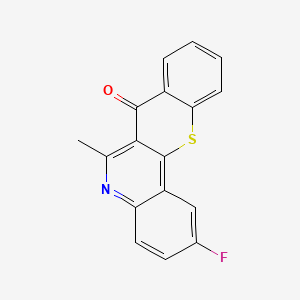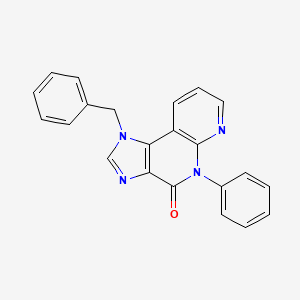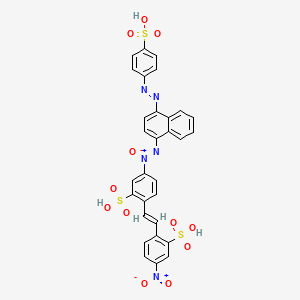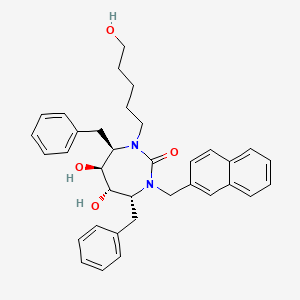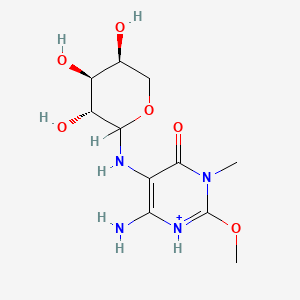
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sugar moieties. The reaction conditions may involve:
Condensation reactions: Combining pyrimidine derivatives with sugar moieties under acidic or basic conditions.
Amination reactions: Introducing amino groups using reagents like ammonia or amines.
Methoxylation reactions: Adding methoxy groups using methanol and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antibacterial properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- involves:
Molecular targets: Binding to specific enzymes or receptors in biological systems.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Nucleoside analogs: Compounds with similar sugar moieties but different bases.
Uniqueness
4(3H)-Pyrimidinone, 6-amino-5-(beta-L-arabinopyranosylamino)-2-methoxy-3-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
328553-61-3 |
|---|---|
Molecular Formula |
C11H19N4O6+ |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6-,7+,9?/m0/s1 |
InChI Key |
PGVODIOYTVZUKM-AXIQJOJTSA-O |
Isomeric SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@H](CO2)O)O)O |
Canonical SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


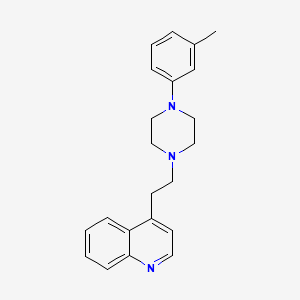
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
